![molecular formula C19H18FN3O3S B2457928 5-(1-((2-Fluorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole CAS No. 1903049-19-3](/img/structure/B2457928.png)
5-(1-((2-Fluorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule “5-(1-((2-Fluorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole” is a complex organic compound. It contains several functional groups including a sulfonyl group, a pyrrolidin ring, a phenyl ring, and an oxadiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, pyrrolidin, phenyl, and oxadiazole groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group is typically a good leaving group, suggesting that this compound could undergo substitution reactions . The oxadiazole ring might participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the sulfonyl group could increase its polarity and potentially its solubility in polar solvents .Applications De Recherche Scientifique
- Vonoprazan fumarate is a novel proton pump inhibitor (PPI) . It competitively inhibits the proton pump (H⁺, K⁺–ATPase), effectively reducing gastric acid secretion. Unlike traditional PPIs, Vonoprazan demonstrates potent and sustained acid suppression, making it a promising therapeutic option for gastroesophageal reflux disease (GERD) and peptic ulcers .
- Vonoprazan acts as a potassium competitive acid blocker (P–CAB) . By selectively targeting the K⁺ binding site on the proton pump, it prevents acid production. This mechanism offers advantages over conventional PPIs, including faster onset of action and prolonged duration of effect .
- Research has explored Vonoprazan’s efficacy in eradicating Helicobacter pylori , a bacterium associated with peptic ulcers and gastric cancer. Studies suggest that Vonoprazan-based regimens may improve eradication rates compared to standard triple therapy .
- Vonoprazan exhibits cytoprotective effects on gastric mucosa. It enhances mucosal defense mechanisms, potentially reducing the risk of ulcer formation. Researchers have investigated its use in preventing stress-related mucosal damage in critically ill patients .
- Vonoprazan’s unique pharmacokinetics, including minimal interactions with cytochrome P450 enzymes, make it an attractive choice for patients on multiple medications. Researchers have studied its safety profile, especially in comparison to other PPIs .
- Beyond clinical use, Vonoprazan’s sulfonyl fluoride moiety has sparked interest in synthetic chemistry. Sulfonyl fluorides are valuable intermediates for constructing complex molecules. Researchers explore their applications in drug synthesis, chemical biology, and materials science .
Proton Pump Inhibition (PPI) and Acid Blockade
Potassium Competitive Acid Blocker (P–CAB)
Helicobacter pylori Eradication
Gastric Mucosal Protection
Drug–Drug Interactions and Safety Profiles
Synthetic Applications and Chemical Biology
Safety And Hazards
Orientations Futures
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Given its complex structure and the presence of several functional groups, it could be of interest in fields such as medicinal chemistry or materials science .
Propriétés
IUPAC Name |
5-[1-(2-fluorophenyl)sulfonyl-4-phenylpyrrolidin-3-yl]-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-13-21-19(26-22-13)16-12-23(11-15(16)14-7-3-2-4-8-14)27(24,25)18-10-6-5-9-17(18)20/h2-10,15-16H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHSPZFIDTYQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-((2-Fluorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.